2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Its structure includes a 2-chlorobenzylthio group at position 2 and an ethyl substituent at position 2. Such substitutions influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(13-8-4-6-10-15(13)21-17)22-19(23)25-11-12-7-3-5-9-14(12)20/h3-10,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMCGTHGKFLMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Pyrimido Ring: The indole derivative is then subjected to cyclization reactions to introduce the pyrimido ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pyrimido[5,4-b]indol-4-one core is highly modifiable. Key substituent variations and their impacts include:
Key Observations :
- Lipophilicity : The 2-chlorobenzylthio group in the target compound contributes to moderate lipophilicity (XLogP3 ~5.2), comparable to phenacylthio analogs . Ethyl or methoxyethyl groups at position 3 reduce hydrophobicity compared to aryl substituents .
- Solubility : Polar substituents (e.g., morpholinyl or methoxyethyl) improve aqueous solubility, critical for bioavailability .
Structure-Activity Relationship (SAR) Trends
- Position 2 : Sulfanyl groups with aromatic or heterocyclic extensions (e.g., phenacyl, morpholinyl) enhance target affinity but may reduce metabolic stability .
- Position 3 : Alkyl groups (ethyl, methoxyethyl) improve solubility, while aryl groups (phenyl, chlorophenyl) increase potency at the expense of bioavailability .
- Halogen Effects : 2-Chlorophenyl substituents improve binding to enzymes like CDC25B, likely via hydrophobic and halogen-bonding interactions .
Biological Activity
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique pyrimidoindole core structure and has garnered interest due to its potential therapeutic applications in various fields of medicine.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 316.83 g/mol. The presence of the chlorophenyl and sulfanyl groups contributes to its biological activity. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₂OS |
| Molecular Weight | 316.83 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include palladium-catalyzed coupling reactions to enhance yields and purities. The reactions may involve:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride.
- Substitution : Conducting electrophilic and nucleophilic substitution reactions on the aromatic rings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects, including:
- Inhibition of viral replication
- Induction of apoptosis in cancer cells
The precise mechanism is still under investigation but suggests potential applications in antiviral and anticancer therapies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogues of pyrimidoindoles have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Antiviral Activity
Research has suggested that indole derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry. This property makes this compound a candidate for further antiviral studies.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of similar compounds against resistant strains of bacteria. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes.
Case Studies
- Anticancer Study : A study demonstrated that a related pyrimidoindole compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency.
- Antiviral Investigation : In vitro assays showed that compounds with similar structures inhibited replication of viruses such as HIV and influenza at concentrations that were non-toxic to host cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
